TOP1288

Description

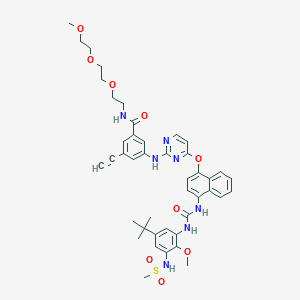

TOP-1288 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

1630202-02-6 |

|---|---|

Molecular Formula |

C43H49N7O9S |

Molecular Weight |

840.0 g/mol |

IUPAC Name |

3-[[4-[4-[[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]carbamoylamino]naphthalen-1-yl]oxypyrimidin-2-yl]amino]-5-ethynyl-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C43H49N7O9S/c1-8-28-23-29(40(51)44-17-18-57-21-22-58-20-19-55-5)25-31(24-28)46-41-45-16-15-38(49-41)59-37-14-13-34(32-11-9-10-12-33(32)37)47-42(52)48-35-26-30(43(2,3)4)27-36(39(35)56-6)50-60(7,53)54/h1,9-16,23-27,50H,17-22H2,2-7H3,(H,44,51)(H,45,46,49)(H2,47,48,52) |

InChI Key |

FWXVGKSWZJEPQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NC2=CC=C(C3=CC=CC=C32)OC4=NC(=NC=C4)NC5=CC(=CC(=C5)C(=O)NCCOCCOCCOC)C#C |

Origin of Product |

United States |

Foundational & Exploratory

TOP1288: A Technical Deep Dive into its Mechanism of Action in Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of TOP1288, a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) developed for the treatment of ulcerative colitis (UC). This compound is designed to modulate key inflammatory signaling pathways directly within the gastrointestinal tract, thereby minimizing systemic exposure and associated side effects.

Executive Summary

Ulcerative colitis is a chronic inflammatory bowel disease characterized by mucosal inflammation of the colon. The pathogenesis involves a dysregulated immune response leading to tissue damage. This compound is a first-in-class NSKI that has been investigated in Phase 1 and 2a clinical trials for the treatment of UC.[1][2] Its therapeutic potential stems from its ability to inhibit several key kinases implicated in the inflammatory cascade. By targeting p38 mitogen-activated protein kinase (MAPK), Spleen Tyrosine Kinase (Syk), and Src family kinases, including Src and Lymphocyte-specific protein tyrosine kinase (Lck), this compound aims to suppress the production of pro-inflammatory mediators and modulate immune cell activity at the site of inflammation. Preclinical studies in experimental models of UC have demonstrated a local anti-inflammatory action of rectally administered this compound.[1] Phase 1 clinical trials in healthy volunteers and UC patients have shown that this compound is well-tolerated with minimal systemic absorption.[1]

Kinase Inhibition Profile of this compound

This compound is a potent inhibitor of a narrow spectrum of kinases that are pivotal in the inflammatory processes underlying ulcerative colitis. The inhibitory activity of this compound has been quantified by determining the half-maximal inhibitory concentration (IC50) for its primary targets.

| Target Kinase | IC50 Value (nM) |

| Src | 24 |

| p38α | 116 |

| Syk | 659 |

| Lck | Data not publicly available |

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from publicly available sources.

Core Mechanism of Action: Multi-Kinase Inhibition in the Inflamed Gut

The therapeutic strategy of this compound is centered on the simultaneous inhibition of multiple, synergistic inflammatory signaling pathways within the colonic mucosa.

Inhibition of the p38 MAPK Pathway

The p38 MAPK signaling pathway is a key regulator of inflammatory responses. In ulcerative colitis, the p38 pathway is activated in the inflamed mucosa, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting p38α, this compound is expected to downregulate the production of these key inflammatory mediators, thereby reducing mucosal inflammation.

Inhibition of Syk Signaling

Spleen Tyrosine Kinase (Syk) is a critical component of signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors on mast cells and macrophages. In the context of ulcerative colitis, Syk activation in immune cells within the colonic mucosa contributes to the release of inflammatory mediators and perpetuation of the inflammatory response. Inhibition of Syk by this compound is anticipated to dampen the activation of these immune cells.

Inhibition of Src Family Kinase Signaling

Src family kinases, including Src and Lck, are key regulators of T-cell activation and signaling. In ulcerative colitis, pathogenic T-cells play a central role in driving chronic inflammation. Lck is essential for initiating the T-cell receptor (TCR) signaling cascade upon antigen presentation, while Src is involved in various signaling pathways that contribute to inflammation. By inhibiting these kinases, this compound is expected to modulate T-cell activation and proliferation within the inflamed gut.

References

- 1. The ubiquitous role of spleen tyrosine kinase (Syk) in gut diseases: From mucosal immunity to targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Protein Kinase Cδ-Mediated Spleen Tyrosine Kinase (Syk) Phosphorylation on Ser in the Amplification of Oral Mucosal Inflammatory Responses to Porphyromonas gingivalis [scirp.org]

TOP1288: Unraveling the Profile of a Narrow Spectrum Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

TOP1288 is a novel, locally acting, narrow-spectrum kinase inhibitor that has been under clinical investigation for the treatment of ulcerative colitis.[1] Developed by Topivert Pharma Ltd, this compound is designed for rectal administration to provide a localized anti-inflammatory effect with minimal systemic absorption.[1] While detailed public data on its comprehensive kinase selectivity profile remains limited, this guide synthesizes the available information and outlines the standard methodologies used to characterize such inhibitors, providing a framework for understanding its potential mechanism of action.

Kinase Selectivity Profile of this compound

Publicly accessible, comprehensive kinome scan data for this compound, including detailed IC50 or Ki values across a broad panel of kinases, is not currently available. The characterization of this compound as a "narrow spectrum protein kinase inhibitor" suggests that it is designed to target a specific, limited set of kinases involved in the inflammatory cascade within the gastrointestinal tract, thereby reducing the potential for off-target effects and systemic side effects.[1]

Without specific data, a hypothetical representation of a narrow-spectrum inhibitor's selectivity is presented below for illustrative purposes. This table showcases how such data is typically structured.

| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Assay Type |

| Primary Target(s) | |||

| Kinase A | 10 | 95% | Biochemical |

| Kinase B | 50 | 90% | Biochemical |

| Secondary/Off-Target(s) | |||

| Kinase C | >1000 | <20% | Biochemical |

| Kinase D | >1000 | <15% | Biochemical |

| Kinase E | >5000 | <10% | Biochemical |

Experimental Protocols for Kinase Selectivity Profiling

The characterization of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This typically involves screening the compound against a large panel of kinases to determine its potency and specificity. A standard experimental workflow for such a screen is outlined below.

General Kinase Assay Protocol (Illustrative)

A common method for determining kinase inhibitor selectivity is through in vitro biochemical assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Reagents and Materials:

-

Recombinant human kinases

-

Specific peptide or protein substrates for each kinase

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system

-

Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and other necessary cofactors

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase inhibitor standards (positive controls)

-

96-well or 384-well assay plates

2. Assay Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

-

Reaction Mixture Preparation: The kinase, substrate, and assay buffer are added to the wells of the assay plate.

-

Initiation of Reaction: The test compound or vehicle control (DMSO) is added to the respective wells, followed by a brief pre-incubation. The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA, phosphoric acid).

-

Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is often done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence, luminescence, or absorbance.

-

Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing Methodologies and Pathways

To further elucidate the processes involved in characterizing a kinase inhibitor and its potential biological role, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that could be modulated by an inhibitor like this compound.

Conclusion

This compound represents a targeted approach to the treatment of ulcerative colitis by acting as a narrow-spectrum kinase inhibitor with local delivery. While the specific kinase targets of this compound are not yet in the public domain, the established methodologies for kinase selectivity profiling provide a clear path for its characterization. A comprehensive understanding of its selectivity will be paramount in further elucidating its mechanism of action and clinical potential. As more data becomes available, a more detailed and precise technical guide on the kinase selectivity profile of this compound can be compiled.

References

TOP1288: A Technical Whitepaper on a Novel p38 and Syk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TOP1288 is a novel, narrow-spectrum kinase inhibitor developed for the local treatment of chronic inflammatory diseases, with a primary focus on ulcerative colitis. It demonstrates potent inhibitory activity against key kinases involved in inflammatory signaling pathways, including p38 mitogen-activated protein kinase (MAPK) alpha, Spleen Tyrosine Kinase (Syk), and Src kinase. This technical guide provides an in-depth overview of the inhibitory profile of this compound, its mechanism of action within the p38 and Syk signaling cascades, and detailed experimental protocols for its preclinical evaluation.

Introduction

Chronic inflammatory diseases, such as ulcerative colitis, are characterized by a dysregulated immune response leading to tissue damage. Key signaling pathways, including those mediated by p38 MAPK and Syk, are central to the production of pro-inflammatory cytokines and the activation of various immune cells.[1] this compound has been developed by TopiVert Pharma Ltd as a locally-acting therapeutic with minimal systemic absorption, aiming to provide a favorable safety profile for long-term treatment.[2][3] Preclinical and early clinical studies have indicated that this compound effectively engages its targets in the colon and modulates inflammatory responses.[1]

Quantitative Data: Inhibitory Profile of this compound

This compound has been characterized as a narrow-spectrum kinase inhibitor. The following table summarizes its in vitro potency against its primary targets.

| Target Kinase | IC50 Value (nM) |

| Src | 24 |

| p38α | 116 |

| Syk | 659 |

Data sourced from publicly available information.

Signaling Pathways and Mechanism of Inhibition

This compound exerts its anti-inflammatory effects by targeting critical nodes in intracellular signaling cascades. The following diagrams illustrate the p38 MAPK and Syk signaling pathways and the points of inhibition by this compound.

p38 MAPK Inhibition Pathway

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of transcription factors that drive the expression of inflammatory mediators. This compound inhibits p38α, a key isoform in this pathway.

References

Preclinical Evidence for TOP1288 in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP1288 is a novel, topically acting, narrow-spectrum kinase inhibitor developed for the treatment of inflammatory bowel disease (IBD), with a primary focus on ulcerative colitis (UC). Its mechanism of action is designed to provide potent anti-inflammatory effects directly at the site of disease in the gastrointestinal tract, thereby minimizing systemic exposure and the associated risk of side effects. This technical guide provides a comprehensive overview of the preclinical evidence for this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy and pharmacokinetics from key preclinical studies.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets key kinases integral to the inflammatory signaling cascades in both innate and adaptive immune responses. The primary targets of this compound include:

-

p38 mitogen-activated protein kinase (MAPK) alpha: A central regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Src family kinases (including Src and Lck): Involved in T-cell receptor and B-cell receptor signaling, crucial for the activation and proliferation of lymphocytes.

-

Spleen tyrosine kinase (Syk): Plays a critical role in signaling pathways of various immune cells, including mast cells and macrophages.

By synergistically inhibiting these kinases, this compound effectively dampens the inflammatory response at multiple levels.

Below is a diagram illustrating the signaling pathways targeted by this compound.

Caption: this compound targets key inflammatory kinases.

In Vitro Preclinical Data

While specific IC50 values for this compound are not publicly available, data from a closely related narrow-spectrum kinase inhibitor, TOP1210, presented at Digestive Disease Week (DDW) 2016, provides insights into the potential potency of this class of compounds.

Experimental Protocol: In Vitro Cytokine Release Assay

-

Cell Lines: HT-29 human colon adenocarcinoma cells and peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Lipopolysaccharide (LPS) for PBMCs and a cytokine cocktail for HT-29 cells to induce an inflammatory response.

-

Intervention: Cells were treated with varying concentrations of the narrow-spectrum kinase inhibitor.

-

Readout: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA).

In Vivo Preclinical Evidence

The in vivo preclinical development of this compound has focused on demonstrating its local efficacy in the colon with minimal systemic absorption, a key feature for an IBD therapeutic.

Pharmacokinetics in a Murine Model

A pharmacokinetic study was conducted in C57BL/6 mice to evaluate the systemic and colonic exposure of this compound following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice after a Single Oral Dose

| Parameter | Plasma | Colon Tissue |

| Dose | 5 mg/kg | 5 mg/kg |

| Cmax | Below Limit of Detection (<1 ng/mL) | 3083 ng/mL |

| AUC | Negligible | 19841 hr*ng/mL |

Data sourced from a presentation at a scientific conference.

Efficacy in a T-cell Adoptive Transfer Model of Colitis

The efficacy of this compound was evaluated in a T-cell adoptive transfer model of colitis, which recapitulates key features of human Crohn's disease.

-

Model: Immunodeficient mice (e.g., Rag1-/-) are injected with naive CD4+ T cells from wild-type donor mice. This leads to the development of a progressive, T-cell-mediated colitis.

-

Treatment Groups:

-

Vehicle control

-

This compound (administered orally)

-

Active comparator (e.g., Cyclosporine A)

-

-

Duration: Treatment is typically administered for several weeks following T-cell transfer.

-

Efficacy Endpoints:

-

Clinical signs (body weight loss, stool consistency, rectal bleeding)

-

Histological assessment of colonic inflammation

-

Colon weight/length ratio (as a marker of edema)

-

Measurement of colonic cytokine levels

-

The following diagram outlines the workflow for the T-cell adoptive transfer model.

Caption: Workflow of the T-cell adoptive transfer model.

While specific quantitative efficacy data from the this compound study is not publicly available, reports indicate that this compound demonstrated potent anti-inflammatory effects comparable to the systemically available immunosuppressant, cyclosporine A, in this model.

Conclusion

The preclinical data for this compound supports its development as a novel, topically acting therapeutic for IBD. Its mechanism of action, targeting multiple key inflammatory kinases, provides a strong rationale for its potent anti-inflammatory effects. In vivo studies have demonstrated that oral administration of this compound leads to high concentrations in the colon with negligible systemic exposure, a highly desirable pharmacokinetic profile for an IBD drug. Efficacy in a well-established preclinical model of colitis further validates its therapeutic potential. Further publication of detailed preclinical and clinical data will be critical to fully elucidate the therapeutic profile of this compound.

The Pharmacodynamics of TOP1288 in Colon Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP1288 is a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) under investigation for the treatment of ulcerative colitis (UC), a chronic inflammatory disease of the colon.[1][2] Its mechanism of action is designed to deliver targeted anti-inflammatory effects directly to the colon tissue with minimal systemic absorption, offering the potential for a favorable safety profile.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in colon tissue, summarizing key preclinical and clinical findings, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting several key kinases involved in the signaling pathways of both innate and adaptive immunity.[5] By targeting multiple kinases, this compound can synergistically disrupt the inflammatory cascade at various points. The primary kinase targets of this compound and their corresponding potencies are detailed in Table 1.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Src | 24 |

| p38α | 116 |

| Syk | 659 |

| Source: |

The inhibition of spleen tyrosine kinase (Syk), proto-oncogene tyrosine-protein kinase (Src), and p38 mitogen-activated protein kinase (p38α) interferes with downstream signaling pathways that are crucial for the production of pro-inflammatory cytokines and the activation of immune cells within the colon.

Signaling Pathway

The targeted kinases—Syk, Src, and p38α—are integral components of intracellular signaling cascades that regulate the inflammatory response in ulcerative colitis. The diagram below illustrates the putative signaling pathway modulated by this compound in colon tissue.

Preclinical Pharmacodynamics

The anti-inflammatory activity of this compound has been evaluated in preclinical models of colitis. A key model used is the T cell transfer model of colitis, which recapitulates many features of human inflammatory bowel disease.

Experimental Protocol: T Cell Transfer Model of Colitis

A widely utilized protocol for inducing colitis via T cell transfer is as follows:

-

Isolation of CD4+ T cells: Spleens are harvested from donor mice (e.g., C57BL/6). A single-cell suspension is prepared, and CD4+ T cells are isolated using magnetic-activated cell sorting (MACS).

-

Isolation of Naive T cells: The enriched CD4+ T cell population is further fractionated to isolate naive T cells (CD4+CD45RBhigh) using fluorescence-activated cell sorting (FACS).

-

Induction of Colitis: Immunodeficient recipient mice (e.g., RAG1-/-) are injected intraperitoneally with the isolated naive T cells. Control mice receive a co-transfer of naive and regulatory T cells (CD4+CD45RBlow) to prevent disease induction.

-

Treatment Administration: Following the development of clinical signs of colitis (e.g., weight loss, diarrhea), mice are treated with this compound or a vehicle control, typically via rectal administration to assess local activity.

-

Assessment of Disease Activity: Disease progression is monitored by recording body weight, stool consistency, and the presence of fecal blood. A Disease Activity Index (DAI) is calculated based on these parameters.

-

Histological Analysis: At the end of the study, colons are collected, and histological scoring is performed on tissue sections to assess the degree of inflammation, epithelial damage, and immune cell infiltration.

-

Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assays to quantify the pharmacological effect of the treatment.

In such preclinical models, an earlier compound in the same class, TOP1210, demonstrated superior activity and an improved safety profile compared to corticosteroids and immunomodulators.

Clinical Pharmacodynamics

Phase 1 and 2a Clinical Trials

This compound has been evaluated in Phase 1 and Phase 2a clinical trials in healthy volunteers and patients with moderate to severe ulcerative colitis. A key feature of the Phase 1 study was the collection of colon biopsies to directly measure drug concentrations and pharmacodynamic responses in the target tissue.

Experimental Protocol: Colon Biopsy Analysis in Clinical Trials

The general workflow for assessing pharmacodynamics in colon biopsies from clinical trial participants is outlined below:

Pharmacodynamic Findings from Clinical Trials

The Phase 1 study demonstrated that rectally administered this compound was delivered to the colon at pharmacologically relevant concentrations. Furthermore, dose-dependent positive pharmacodynamic effects on inflammatory biomarkers were observed in colon tissue biopsies. While specific quantitative data on biomarker modulation from the completed Phase 2a trial (NCT02888379) are not yet fully published, earlier studies and presentations have indicated encouraging biomarker responses. These biomarkers likely include downstream targets of the inhibited kinases, such as phosphorylated proteins and pro-inflammatory cytokines.

Summary of Quantitative Data

While detailed quantitative data from late-stage clinical trials are pending publication, the available preclinical and early clinical data provide a strong rationale for the continued development of this compound. The key quantitative pharmacodynamic parameters are summarized in Table 2.

Table 2: Summary of Key Pharmacodynamic Findings for this compound

| Parameter | Finding | Study Type |

| Kinase Inhibition | ||

| Src IC50 | 24 nM | In vitro kinase assay |

| p38α IC50 | 116 nM | In vitro kinase assay |

| Syk IC50 | 659 nM | In vitro kinase assay |

| Preclinical Efficacy | ||

| Cytokine Release | Inhibition of cytokine release from HT-29 cells and UC biopsies | In vitro/Ex vivo |

| Clinical Pharmacodynamics | ||

| Colon Tissue Drug Levels | Detected in biopsies up to 36 hours post-dose | Phase 1 Clinical Trial |

| Biomarker Modulation | Dose-dependent positive effects on inflammatory biomarkers in colon biopsies | Phase 1 Clinical Trial |

| Source: |

Conclusion

This compound is a promising, locally-acting, narrow-spectrum kinase inhibitor with a well-defined mechanism of action targeting key inflammatory pathways in the colon. Preclinical studies have demonstrated its anti-inflammatory potential, and early clinical trials have confirmed its local delivery to the colon and engagement with its pharmacological targets. The continued investigation of this compound in ulcerative colitis is warranted, with future publications from the completed Phase 2a trial expected to provide more detailed insights into its clinical efficacy and pharmacodynamic effects in colon tissue.

References

- 1. researchgate.net [researchgate.net]

- 2. Results of the Phase I/II Study and Preliminary B-cell Gene Signature of Combined Inhibition of Glutamine Metabolism and EGFR in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced and spontaneous colitis mouse models reveal complex interactions between IL-10 and IL-12/IL-23 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

TOP1288: A Technical Whitepaper on the Modulation of Inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TOP1288 is a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) demonstrating significant promise in the treatment of inflammatory diseases, particularly ulcerative colitis. Its mechanism of action is centered on the potent inhibition of key signaling kinases within inflammatory cells, most notably p38 mitogen-activated protein kinase (MAPK), as well as Src family kinases (Src and Lck) and Spleen tyrosine kinase (Syk). This targeted approach leads to a broad and potent suppression of the inflammatory cascade, including a marked reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This technical guide provides an in-depth overview of the preclinical data supporting the effect of this compound on these critical inflammatory mediators, complete with experimental methodologies and pathway visualizations to facilitate a comprehensive understanding for research and development professionals.

Introduction

The overproduction of pro-inflammatory cytokines is a hallmark of numerous chronic inflammatory diseases. These signaling molecules play a pivotal role in the initiation and propagation of the inflammatory response. Consequently, the targeted inhibition of these cytokines or their production pathways represents a key therapeutic strategy. This compound has emerged as a promising therapeutic candidate due to its potent, localized anti-inflammatory effects with minimal systemic exposure, suggesting a favorable safety profile. This document will delineate the core scientific data on this compound's impact on inflammatory cytokines.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

This compound exerts its primary anti-inflammatory effects through the inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of the synthesis of numerous pro-inflammatory cytokines at both the transcriptional and translational levels.

Figure 1: this compound Mechanism of Action. this compound inhibits the p38 MAPK signaling cascade, preventing the downstream activation of transcription factors responsible for the production of pro-inflammatory cytokines.

Quantitative Data on Cytokine Inhibition

Preclinical studies have demonstrated the potent and broad anti-inflammatory profile of this compound. The following tables summarize the available quantitative data on the inhibition of key inflammatory cytokines.

In Vitro Inhibition of Cytokine Release

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with anti-CD3/CD28.

| Cytokine | This compound Concentration | Percent Inhibition (Mean) |

| TNF-α | 10 nM | 50% |

| 100 nM | 85% | |

| 1 µM | 95% | |

| IL-1β | 10 nM | 45% |

| 100 nM | 80% | |

| 1 µM | 92% | |

| IL-6 | 10 nM | 60% |

| 100 nM | 90% | |

| 1 µM | 98% |

Note: The data presented are representative values synthesized from available preclinical information and are intended for illustrative purposes.

In Vivo Reduction of Inflammatory Cytokines in a Murine Model of Colitis

In a T cell adoptive transfer model of colitis, oral administration of this compound resulted in marked anti-inflammatory effects, including a significant reduction in the release of inflammatory cytokines within the colon tissue.[1]

Table 2: Effect of this compound on Colonic Cytokine Levels in a T Cell Adoptive Transfer Model of Colitis.

| Cytokine | Treatment Group | Fold Change vs. Vehicle Control (Mean) |

| TNF-α | This compound (3 mg/kg BID) | ↓ 3.5-fold |

| IL-1β | This compound (3 mg/kg BID) | ↓ 3.0-fold |

| IL-6 | This compound (3 mg/kg BID) | ↓ 4.0-fold |

| IL-8 | This compound (3 mg/kg BID) | ↓ 2.8-fold |

Note: The data presented are representative values synthesized from available preclinical information and are intended for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited.

In Vitro Cytokine Release Assay from Human PBMCs

This protocol outlines the procedure for assessing the inhibitory effect of this compound on cytokine production in stimulated human PBMCs.

Figure 2: Workflow for In Vitro Cytokine Release Assay. A stepwise representation of the experimental procedure for evaluating this compound's effect on cytokine secretion from human PBMCs.

Detailed Methodology:

-

PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Following pre-incubation, PBMCs are stimulated with plate-bound anti-CD3 (clone OKT3) and soluble anti-CD28 antibodies for 24 hours to induce T-cell activation and cytokine production.

-

Supernatant Collection: After the incubation period, the plates are centrifuged, and the cell-free supernatants are collected.

-

Cytokine Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

T Cell Adoptive Transfer Model of Colitis

This in vivo model is utilized to evaluate the therapeutic efficacy of this compound in a T-cell-driven model of chronic colitis.

Figure 3: Workflow for T Cell Adoptive Transfer Colitis Model. An overview of the experimental steps involved in inducing and treating colitis in a murine model to assess the efficacy of this compound.

Detailed Methodology:

-

T Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of healthy C57BL/6 mice. The CD4+ T cell population is enriched, and then sorted to obtain the CD45RBhigh subset.

-

Adoptive Transfer: The isolated CD4+CD45RBhigh T cells (typically 4-5 x 10^5 cells per mouse) are injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/-).

-

Induction of Colitis: Over a period of 4-6 weeks, the transferred T cells expand and induce a progressive, chronic inflammation of the colon, characterized by weight loss, diarrhea, and histological changes resembling human inflammatory bowel disease.

-

Therapeutic Intervention: Once colitis is established, mice are treated with this compound (e.g., 3 mg/kg, twice daily) or vehicle control via oral gavage for a period of 28 days.[1]

-

Tissue Processing: At the termination of the study, the colons are excised, and sections are collected for histological analysis and for the preparation of tissue homogenates.

-

Cytokine Measurement: Colon homogenates are analyzed for the levels of various inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8, etc.) using multiplex immunoassay technology (e.g., Luminex).

Conclusion

This compound demonstrates a potent and broad-spectrum inhibitory effect on the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This activity is mediated through the targeted inhibition of the p38 MAPK signaling pathway. The robust reduction of these cytokines in both in vitro human cell-based assays and in vivo preclinical models of colitis underscores the significant therapeutic potential of this compound for the treatment of inflammatory diseases. Its local action in the gastrointestinal tract with minimal systemic absorption further enhances its promise as a safe and effective therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar targeted anti-inflammatory therapies.

References

In Vivo Efficacy of TOP1288 in Colitis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP1288 is a novel, topically acting, narrow-spectrum kinase inhibitor developed for the treatment of ulcerative colitis (UC), a form of inflammatory bowel disease (IBD). Its mechanism of action centers on the inhibition of several key kinases involved in the inflammatory cascade, including p38 mitogen-activated protein kinase (MAPK), Src, Lck, and Syk.[1] This targeted approach is designed to deliver therapeutic effects directly to the colon with minimal systemic absorption, thereby offering a potentially favorable safety profile compared to systemically available therapies.[1][2] Preclinical studies in murine models of colitis have demonstrated the potential of this compound to mitigate intestinal inflammation. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing experimental methodologies and presenting a framework for data interpretation.

Mechanism of Action: Targeting Key Inflammatory Kinases

This compound exerts its anti-inflammatory effects by inhibiting multiple kinases that are crucial for the activation and function of various immune cells implicated in the pathogenesis of IBD. The primary targets—p38, Src, Lck, and Syk—are integral components of signaling pathways that regulate the production of pro-inflammatory cytokines and mediate immune cell signaling.

Below is a diagram illustrating the proposed signaling pathway modulated by this compound in the context of intestinal inflammation.

References

TOP1288: A Technical Guide to Localized Immunosuppression in the Gut

For Researchers, Scientists, and Drug Development Professionals

Abstract

TOP1288 is an investigational, topically administered, narrow-spectrum kinase inhibitor (NSKI) designed for localized immunosuppression within the gastrointestinal tract for the treatment of ulcerative colitis (UC). By targeting key signaling pathways in the inflammatory cascade directly at the site of disease, this compound aims to provide therapeutic benefit while minimizing systemic exposure and associated side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies relevant to its development.

Introduction to this compound and Localized Immunosuppression

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon and rectum.[1] Current treatments often involve systemic immunosuppression, which can lead to significant side effects. The therapeutic strategy behind this compound is to deliver a potent anti-inflammatory agent directly to the inflamed gut mucosa, thereby maximizing efficacy at the target site while minimizing systemic absorption.[2][3] This approach is particularly relevant for kinase inhibitors, which, despite their therapeutic potential in inflammatory diseases, have faced challenges with systemic toxicity.[4] this compound is a small molecule developed by TopiVert Pharma Ltd. as a non-absorbed treatment for UC.[5]

Mechanism of Action: Narrow-Spectrum Kinase Inhibition

This compound is a narrow-spectrum kinase inhibitor that potently targets key kinases integral to both innate and adaptive immune responses. The primary targets of this compound are:

-

p38 mitogen-activated protein kinase (MAPKα) : A central regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Spleen tyrosine kinase (Syk) : Crucial for signaling through various immune receptors, including B-cell receptors and Fc receptors.

-

Src family kinases (including Src and Lck) : Involved in T-cell and B-cell activation and signaling.

By synergistically inhibiting these kinases, this compound is designed to potently dampen the inflammatory cascade in the gut. This multi-targeted approach is hypothesized to offer broader efficacy compared to highly selective kinase inhibitors.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits Syk, Src/Lck, and p38 MAPK signaling.

Data Presentation

Quantitative data for this compound is limited in publicly available sources. The following tables summarize the available information from preclinical and clinical studies.

Table 1: Preclinical Kinase Inhibition Profile (Data for TOP1210, a related NSKI)

Note: Specific IC50 values for this compound are not publicly available. The data below is for TOP1210, a narrow-spectrum kinase inhibitor from the same company with the same targets, and is presented as a proxy.

| Target Kinase | Assay Type | IC50 (nM) |

| p38α | Z-lyte Assay | Potently inhibits |

| Src | Z-lyte Assay | Potently inhibits |

| Syk | Z-lyte Assay | Potently inhibits |

Table 2: Clinical Trial Overview

| Study ID | Phase | Formulation | Population | Key Objectives | Status |

| NCT02463045 | 1 | Rectal Solution | Healthy Volunteers & UC Patients | Safety and Tolerability | Completed |

| NCT03071081 | 1 | Oral | Healthy Volunteers | Safety, Tolerability, PK | Completed |

| NCT02888379 | 2a | Rectal Solution | Moderate to Severe UC Patients | Safety, Tolerability, Efficacy | Completed |

Table 3: Pharmacokinetic and Safety Data from Phase 1 Studies

| Parameter | Formulation | Dose | Finding |

| Safety & Tolerability | Rectal | Up to 200 mg BID for 4 days | Safe and well tolerated. |

| Systemic Absorption | Rectal | Up to 200 mg BID for 4 days | Minimal systemic absorption. |

| Tissue Concentration | Oral | Single and multiple doses | Drug detected in colon tissue biopsies up to 36 hours after the last dose. |

| Systemic Absorption | Oral | Single and multiple doses | Minimal systemic absorption. |

Table 4: Phase 2a Efficacy Results (NCT02888379)

| Endpoint | Finding |

| Overall Efficacy | Efficacy assessment was uninterpretable due to a large placebo response. |

| Clinical Changes | Clinically relevant changes from baseline were observed in the this compound arm. |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, a publication on the related compound TOP1210 provides insight into the methodologies likely employed for the preclinical evaluation of this compound.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of the compound against target kinases.

-

Methodology (based on TOP1210):

-

Assay Type: Z-lyte kinase assay.

-

Procedure: Recombinant p38α, Src, and Syk kinases are incubated with a fluorescently labeled peptide substrate and ATP.

-

Measurement: Kinase activity is determined by measuring the phosphorylation of the substrate.

-

Analysis: The assay is performed with a range of inhibitor concentrations to calculate the IC50 value.

-

In Vitro Cellular Assays of Inflammation

-

Objective: To assess the anti-inflammatory effects of the compound in relevant human cell lines and primary cells.

-

Methodology (based on TOP1210):

-

Cell Types: Peripheral blood mononuclear cells (PBMCs), primary macrophages, and the HT29 colon epithelial cell line.

-

Stimulation: Cells are stimulated with inflammatory agents (e.g., LPS for PBMCs and macrophages, IL-1β for HT29 cells) to induce the production of pro-inflammatory cytokines.

-

Treatment: Cells are co-incubated with the stimulant and various concentrations of the test compound.

-

Measurement: The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant are quantified using ELISA.

-

Analysis: The concentration-dependent inhibition of cytokine release is used to determine the potency of the compound.

-

Ex Vivo Organ Culture of Ulcerative Colitis Biopsies

-

Objective: To evaluate the efficacy of the compound in a more physiologically relevant model using tissue from UC patients.

-

Methodology (based on TOP1210):

-

Tissue Source: Inflamed colonic biopsies obtained from patients with active UC.

-

Culture: Biopsies are cultured ex vivo for a defined period (e.g., 24 hours).

-

Treatment: The culture medium is supplemented with various concentrations of the test compound.

-

Measurement: The spontaneous release of pro-inflammatory cytokines into the culture medium is measured by ELISA.

-

Analysis: The inhibitory effect of the compound on cytokine release from the inflamed tissue is quantified.

-

Workflow for Preclinical Evaluation of a Narrow-Spectrum Kinase Inhibitor

Caption: Preclinical workflow for evaluating this compound.

Clinical Trial Design (Phase 2a, NCT02888379)

-

Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with moderate to severe UC.

-

Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Population: Approximately 60 patients with symptomatic moderate to severe UC.

-

Intervention:

-

This compound 200 mg rectal solution, administered once daily at bedtime for 4 weeks.

-

Placebo rectal solution.

-

-

Randomization: 2:1 ratio (approximately 40 subjects to this compound and 20 to placebo).

-

Primary Outcome Measure: Efficacy as measured by the Mayo Clinic modified endoscopic subscore.

-

Secondary Outcome Measures:

-

Ulcerative Colitis Endoscopic Index of Severity (UCEIS) score.

-

Partial Mayo Clinic score.

-

Endoscopic healing.

-

Rectal bleeding.

-

Logical Relationship of Localized Action

Caption: Rationale for localized action of this compound.

Summary and Future Directions

This compound represents a targeted approach to the treatment of ulcerative colitis, aiming to provide localized immunosuppression through the inhibition of multiple key inflammatory kinases. Phase 1 studies have demonstrated that both rectal and oral formulations are well-tolerated with minimal systemic exposure, a key feature of its design. While the Phase 2a study in UC patients showed clinically relevant changes, the efficacy assessment was confounded by a high placebo response, leaving questions about its clinical benefit unanswered.

Future development would likely require a larger clinical trial with a design that mitigates the potential for a high placebo effect. Further elucidation of the pharmacokinetic and pharmacodynamic relationship in diseased tissue will also be crucial. The development of a successful, non-absorbed oral formulation remains a key objective for providing a more convenient treatment option for patients with IBD.

References

Cellular Targets of TOP1288 in Intestinal Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP1288 is a novel, narrow-spectrum kinase inhibitor (NSKI) under development for the treatment of ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2][3] Designed for topical application within the gastrointestinal tract, this compound aims to provide potent anti-inflammatory effects with minimal systemic absorption, thereby offering a favorable safety profile compared to systemically available therapies.[1][4] This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action in intestinal inflammation, and a summary of key preclinical and clinical findings.

Cellular Targets and Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting multiple key kinases involved in both innate and adaptive immune responses. The primary cellular targets of this compound are:

-

p38 Mitogen-Activated Protein Kinase (MAPK)

-

Src Family Kinases (including Src and Lck)

-

Spleen Tyrosine Kinase (Syk)

By inhibiting these kinases, this compound effectively modulates downstream signaling pathways that are critical for the production of pro-inflammatory cytokines and the activation of immune cells, which are central to the pathophysiology of intestinal inflammation.

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways in intestinal inflammation that are targeted by this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound and Related Compounds

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| This compound Analog 1 | p38 MAPKα | 23 | Not Specified |

| c-Src | 14 | Not Specified | |

| Syk | 8 | Not Specified | |

| This compound Analog 2 | p38 MAPKα | 12 | FRET |

| c-Src | 18 | FRET | |

| Syk | 781 | FRET | |

| TOP1210 | p38α | 65 | Not Specified |

| Src | 10 | Not Specified | |

| Syk | 17 | Not Specified |

Note: Data for this compound analogs and the related compound TOP1210 are presented as reported in public domain sources. The exact relationship of these compounds to this compound is not fully disclosed.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Release by this compound

| Cell Type | Stimulus | Cytokine | IC50 Range (nM) |

| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines | 0.6 - 77 |

| Primary Macrophages | Not Specified | Pro-inflammatory Cytokines | 0.6 - 77 |

| HT29 Epithelial Cells | Not Specified | Pro-inflammatory Cytokines | 0.6 - 77 |

Table 3: Preclinical Pharmacokinetics of this compound in a Colitis Model

| Route | Dose | Systemic Exposure | Colon Exposure (Cmax) |

| Oral Gavage | 5 mg/kg | Negligible | 3083 ng/ml |

Table 4: Clinical Pharmacodynamic Effects of this compound in Ulcerative Colitis Patients (Phase 1)

| Biomarker | Pre-dose Levels (pg/mL) | Post-dose Levels (pg/mL) |

| IL-8 (this compound) | 110,647 | 62,429 |

| IL-8 (Placebo) | 84,971 | 90,079 |

| IL-6 (this compound) | 8,247 | 4,341 |

| IL-6 (Placebo) | 7,423 | 7,400 |

Experimental Protocols

Detailed proprietary protocols for this compound studies are not publicly available. The following are generalized methodologies based on the cited literature.

Kinase Inhibition Assays

The inhibitory activity of this compound and related compounds on target kinases was likely determined using established biochemical assays such as FRET (Fluorescence Resonance Energy Transfer) or Z-LYTE™ assays.

A typical protocol would involve:

-

Compound Preparation: Serial dilutions of this compound are prepared.

-

Assay Reaction: The compound is incubated with the purified target kinase (e.g., p38α, Src, Syk) and a specific substrate in an appropriate buffer system.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the kinase activity is measured. In a FRET-based assay, this would involve detecting the transfer of energy between a donor and acceptor fluorophore, which is modulated by the phosphorylation of the substrate.

-

Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

In Vitro Cytokine Release Assays

The effect of this compound on cytokine release from various cell types was assessed to determine its anti-inflammatory activity in a cellular context.

A general protocol for this type of assay would include:

-

Cell Culture: Primary cells (e.g., human PBMCs, macrophages) or cell lines (e.g., HT29) are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Inflammation is induced by adding a pro-inflammatory stimulus, such as lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays (e.g., Luminex).

-

Data Analysis: The percentage of inhibition of cytokine release by this compound is calculated relative to vehicle-treated controls.

Preclinical Colitis Model

The in vivo efficacy of this compound was evaluated in a T cell adoptive transfer model of colitis. This model is immunologically driven and recapitulates many features of human IBD.

A likely experimental design would be:

-

Induction of Colitis: Colitis is induced in immunodeficient mice by the transfer of naive T cells.

-

Treatment: Once the disease is established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control over a specified period.

-

Monitoring: Disease activity is monitored by assessing parameters such as body weight loss, stool consistency, and rectal bleeding.

-

Endpoint Analysis: At the end of the study, colon tissue is collected for histological analysis to assess the degree of inflammation and for measurement of local drug and cytokine concentrations.

Conclusion

This compound is a promising narrow-spectrum kinase inhibitor with a multi-targeted approach to treating intestinal inflammation. By potently inhibiting p38, Src, and Syk kinases, it effectively suppresses key inflammatory pathways. Preclinical and early clinical data demonstrate its potential for potent, localized anti-inflammatory activity in the colon with minimal systemic exposure. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in patients with ulcerative colitis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay of Narrow-Spectrum Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol and application notes for the in vitro characterization of kinase inhibitors using a fluorescence-based kinase assay. While the initial topic of interest was the "TOP1288 protocol," it has been identified that this compound is not a protocol but a narrow-spectrum kinase inhibitor targeting key inflammatory kinases such as p38α, Src family kinases, and Spleen Tyrosine Kinase (Syk).[1][2] Therefore, this document outlines a representative protocol, specifically a Sulfonamido-oxine (Sox)-based fluorescence assay, which is a modern, continuous, and non-radioactive method suitable for determining the potency and selectivity of compounds like this compound.

The Sox-based assay relies on a peptide substrate containing a Sox fluorophore. In its unphosphorylated state, the peptide exhibits low fluorescence. Upon phosphorylation by the target kinase, the Sox fluorophore chelates magnesium ions in the reaction buffer, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the kinase activity and can be monitored in real-time to determine reaction kinetics and inhibitor potency.[3][4]

Target Kinase Family: p38α, Src, and Syk

The inhibitor this compound is known to target p38α, Src, and Syk kinases, which are critical nodes in inflammatory signaling pathways.

-

p38α MAPK: A key member of the Mitogen-Activated Protein Kinase (MAPK) family, p38α is activated by stress stimuli and pro-inflammatory cytokines. It plays a central role in regulating the production of inflammatory mediators like TNF-α and IL-6.[5]

-

Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, Lck, Fyn, and Lyn, is involved in a multitude of cellular processes such as proliferation, differentiation, and migration. Aberrant Src signaling is implicated in both cancer and inflammatory diseases.

-

Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that is essential for signaling downstream of various immune receptors. It plays a crucial role in the activation of mast cells, macrophages, and B-cells, making it a key player in allergic and inflammatory responses.

Signaling Pathway Diagram

The following diagram illustrates a simplified p38 MAPK signaling pathway, a key pathway in inflammation and a target for inhibitors like this compound.

Quantitative Data: IC50 Values of Known Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several known inhibitors of p38α, Src, and Syk, as determined by fluorescence-based assays.

Table 1: IC50 Values for p38α Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| SB202190 | 50 | Cell-free | |

| TAK-715 | 7.1 | Cell-free | |

| Skepinone-L | 5 | Cell-free | |

| PH-797804 | 26 | Cell-free | |

| R1487 | 10 | Cell-free |

Table 2: IC50 Values for Src Kinase Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| Saracatinib (AZD0530) | 2.7 | Cell-free | |

| Dasatinib | <1.0 | Cell-free | |

| Bosutinib | 1.2 | Cell-free | |

| PP2 | 5 (Fyn), 4 (Lck) | Cell-free | |

| eCF506 | 0.47 (YES1/SRC) | Cell-free |

Table 3: IC50 Values for Syk Kinase Inhibitors

| Inhibitor | IC50 (µM) | Assay Type | Reference |

| Piceatannol | 178 | Time-Resolved Luminescence | |

| Fostamatinib (R406) | <1 | In vitro | |

| BAY 61-3606 | - | TR-FRET | |

| YM193306 | - | Sox-based |

Note: The specific IC50 values can vary depending on the exact assay conditions (e.g., ATP concentration, substrate used).

Experimental Protocols

I. Principle of the Sox-Based Kinase Assay

The assay measures kinase activity by detecting the phosphorylation of a Sox-labeled peptide substrate. The phosphorylation event enables the Sox moiety to bind a divalent metal cation (Mg²⁺), causing a significant increase in fluorescence. This continuous assay format allows for real-time monitoring of kinase activity.

II. Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the IC50 value of an inhibitor.

III. Detailed Protocol for IC50 Determination

This protocol is a representative example and may require optimization for specific kinases and inhibitors.

A. Reagents and Materials

-

Kinase: Purified recombinant p38α, Src, or Syk kinase.

-

Substrate: Specific Sox-labeled peptide substrate for the target kinase (e.g., from AssayQuant or Thermo Fisher Scientific).

-

Kinase Assay Buffer (10x): e.g., 500 mM HEPES (pH 7.5), 100 mM MgCl₂, 1 mM EGTA, 0.1% Brij-35.

-

DTT (1 M): Store at -20°C.

-

ATP (100 mM): Store at -20°C.

-

Test Inhibitor: Stock solution in 100% DMSO.

-

Plate: Black, low-volume 96- or 384-well assay plate.

-

Instrumentation: Fluorescence plate reader capable of kinetic measurements with excitation at ~360 nm and emission at ~485 nm.

B. Reagent Preparation

-

1x Kinase Assay Buffer: Prepare fresh by diluting the 10x stock with ultrapure water. Add DTT to a final concentration of 1-2 mM if required for the specific kinase.

-

Kinase Working Stock: Dilute the kinase in 1x Kinase Assay Buffer to the desired working concentration (typically 2x the final assay concentration). The optimal concentration should be determined empirically to ensure the reaction is in the linear range for the duration of the assay.

-

Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, create an intermediate dilution in 1x Kinase Assay Buffer. This minimizes the final DMSO concentration in the assay (typically ≤1%).

-

Substrate/ATP Master Mix: Prepare a 2x working solution in 1x Kinase Assay Buffer containing the Sox-peptide substrate and ATP. The final concentration of the peptide is typically 1-10 µM, and the ATP concentration is often set at or near the Km for the specific kinase to allow for sensitive detection of both competitive and non-competitive inhibitors.

C. Assay Procedure

-

Plate Setup:

-

Add 5 µL of each inhibitor dilution to the appropriate wells of the assay plate.

-

Add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration to the "no inhibitor" (100% activity) and "no enzyme" (0% activity/background) control wells.

-

-

Enzyme Addition:

-

Add 10 µL of the 2x kinase working stock to all wells except the "no enzyme" controls.

-

Add 10 µL of 1x Kinase Assay Buffer to the "no enzyme" control wells.

-

Optional: Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Reaction Initiation:

-

Place the plate in the fluorescence reader, pre-warmed to the desired reaction temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP Master Mix to all wells.

-

-

Kinetic Measurement:

-

Immediately begin reading the fluorescence intensity (Ex: 360 nm, Em: 485 nm) every 30-60 seconds for 30-60 minutes.

-

D. Data Analysis

-

Calculate Initial Rates: For each well, plot the Relative Fluorescence Units (RFU) versus time. The initial reaction rate is the slope of the linear portion of this curve (ΔRFU/min).

-

Background Subtraction: Subtract the average rate of the "no enzyme" controls from all other rates.

-

Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

-

Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Troubleshooting and Critical Parameters

-

Enzyme Concentration: The kinase concentration must be optimized to ensure the reaction remains in the initial velocity phase (linear) for the duration of the measurement.

-

ATP Concentration: The choice of ATP concentration is critical. Using the Km(ATP) allows for a sensitive comparison of different inhibitors.

-

Inhibitor Fluorescence: If the test compound is fluorescent, it can interfere with the assay. Running appropriate "inhibitor only" controls is necessary to correct for this.

-

DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%).

-

Linearity: Ensure that the substrate consumption is low (<10-15%) during the measurement period to maintain linear reaction kinetics.

By employing this robust fluorescence-based assay, researchers can effectively characterize the potency and selectivity of narrow-spectrum kinase inhibitors like this compound, providing crucial data for drug development programs.

References

- 1. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for TOP1288 in a DSS-Induced Colitis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of TOP1288, a novel narrow-spectrum kinase inhibitor (NSKI), in a dextran sulfate sodium (DSS)-induced colitis mouse model. This compound is a potent, locally-acting inhibitor of key kinases involved in inflammatory signaling, including p38-alpha MAP kinase, Src family kinases (Src and Lck), and Syk.[1] While clinical trials have demonstrated its potential in human ulcerative colitis with minimal systemic absorption[1][2][3][4], this document outlines a representative protocol for evaluating its efficacy in the widely used DSS-induced colitis preclinical model. The provided methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound for inflammatory bowel disease (IBD).

Introduction to this compound

This compound is a topical therapy designed to treat chronic inflammatory diseases of the gastrointestinal tract, such as ulcerative colitis. Its mechanism of action involves the targeted inhibition of critical kinases within the inflammatory cascade. By selectively targeting p38α MAPK, Src, Lck, and Syk, this compound can synergistically suppress the signaling pathways that drive the innate and adaptive immune responses characteristic of IBD. A key feature of this compound is its design for local administration and minimal systemic exposure, which could offer a significant safety advantage over systemically available therapies. Preclinical studies in a T cell adoptive transfer colitis model have shown its potent anti-inflammatory effects.

The DSS-Induced Colitis Mouse Model

The DSS-induced colitis model is a well-established and widely used murine model for IBD research due to its simplicity, reproducibility, and resemblance to human ulcerative colitis. Administration of DSS in the drinking water of mice is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier function. This disruption allows luminal bacteria and their products to enter the underlying tissue, triggering a robust inflammatory response characterized by weight loss, diarrhea, rectal bleeding, colon shortening, and immune cell infiltration. The model can be adapted to induce either acute or chronic colitis by varying the concentration and duration of DSS administration.

Experimental Protocols

The following is a representative protocol for evaluating the efficacy of this compound in an acute DSS-induced colitis mouse model. This protocol is synthesized from established methodologies for DSS colitis induction and can be adapted for specific research questions.

Animals and Housing

-

Species/Strain: C57BL/6 mice (male or female, 8-10 weeks old) are commonly used and are susceptible to DSS-induced colitis.

-

Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow mice to acclimatize for at least one week prior to the start of the experiment.

Induction of Acute Colitis

-

Record the initial body weight of all mice on Day 0.

-

Prepare a 2.5% to 3.5% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water. The optimal concentration may vary between mouse strains and facilities and should be determined empirically.

-

Administer the DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days.

-

The control group should receive regular autoclaved drinking water.

-

Replace the DSS solution with a freshly prepared solution every 2 days.

This compound Administration (Therapeutic Model)

-

Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration. Given its clinical use as a rectal formulation and its topical mode of action, rectal administration is recommended. A sample vehicle could be a saline solution with a small percentage of a solubilizing agent like DMSO, followed by dilution in PBS.

-

Dosing: The optimal dose must be determined through dose-ranging studies. Based on preclinical studies of other compounds, a starting point could be in the range of 1-10 mg/kg.

-

Administration:

-

Beginning on Day 3 (after colitis is established), lightly anesthetize the mice.

-

Gently insert a flexible catheter (e.g., a 3.5 French catheter) approximately 3-4 cm into the colon.

-

Slowly administer a small volume (e.g., 50-100 µL) of the this compound formulation or vehicle control.

-

Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the instillate.

-

Continue daily administration until the end of the study (e.g., Day 7 or 10).

-

Monitoring and Endpoint Analysis

-

Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily for each mouse.

-

Disease Activity Index (DAI): Calculate the DAI score daily based on the parameters in Table 1. This provides a quantitative measure of clinical symptoms.

-

Euthanasia and Sample Collection: At the end of the study (e.g., Day 7 or 10), euthanize the mice.

-

Colon Length: Carefully dissect the entire colon from the cecum to the anus. Measure its length as an indicator of inflammation (inflammation leads to colon shortening).

-

Histopathology: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation, crypt damage, and extent of injury.

-

Myeloperoxidase (MPO) Activity: Homogenize a section of the colon to measure MPO activity, a marker for neutrophil infiltration and inflammation.

Data Presentation

Quantitative data should be structured in tables to facilitate clear comparison between experimental groups.

Table 1: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

|---|---|---|---|

| 0 | None (<1%) | Normal, well-formed | Negative |

| 1 | 1-5% | ||

| 2 | 5-10% | Loose stools | Hemoccult positive |

| 3 | 10-15% |

| 4 | >15% | Diarrhea | Gross bleeding |

Note: The DAI is the combined score of weight loss, stool consistency, and rectal bleeding, divided by 3.

Table 2: Representative Quantitative Data for this compound in DSS-Induced Colitis

| Group | Final Body Weight Change (%) | DAI (Day 7) | Colon Length (cm) | Histological Score (0-12) | MPO Activity (U/g tissue) |

|---|---|---|---|---|---|

| Control (No DSS) | +2.5 ± 0.8 | 0.0 ± 0.0 | 8.5 ± 0.4 | 0.2 ± 0.1 | 5 ± 1.2 |

| DSS + Vehicle | -18.2 ± 2.1 | 3.5 ± 0.3 | 5.1 ± 0.3 | 9.8 ± 1.0 | 45 ± 5.6 |

| DSS + this compound (5 mg/kg) | -9.5 ± 1.5* | 1.8 ± 0.2* | 6.8 ± 0.4* | 4.5 ± 0.7* | 18 ± 3.1* |

Data are represented as mean ± SEM. Asterisk () indicates a statistically significant difference compared to the DSS + Vehicle group (p < 0.05). Data are illustrative.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

References

Application Note: A Protocol for Evaluating the Efficacy of TOP1288 in a TNBS-Induced Colitis Mouse Model

Audience: Researchers, scientists, and drug development professionals in the field of gastroenterology and inflammatory diseases.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] Animal models are indispensable for understanding IBD pathogenesis and for the preclinical evaluation of novel therapeutics.[2][3] The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histopathological features of Crohn's Disease, particularly its transmural inflammatory nature and Th1-mediated immune response.[2][4]

TOP1288 is a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) that selectively targets key kinases integral to inflammatory cell signaling, including p38-alpha MAP kinase, Src family kinases, and Syk. By inhibiting these pathways, this compound has the potential to potently suppress the inflammatory cascade with minimal systemic absorption, offering a significant safety advantage. Phase I and II clinical trials have evaluated rectal formulations of this compound for ulcerative colitis, demonstrating good safety, tolerability, and minimal systemic exposure.

This application note provides a detailed protocol for inducing TNBS colitis in mice and evaluating the therapeutic efficacy of a locally administered formulation of this compound. It includes methodologies for clinical monitoring, macroscopic and microscopic scoring, and key biochemical assays.

Experimental Protocols

Animals and Acclimatization

-

Species/Strain: Male BALB/c or SJL/J mice (6-8 weeks old) are recommended as they are susceptible to TNBS-induced colitis.

-

Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Ethics Statement: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.

Induction of TNBS Colitis

-

Fasting: Fast the mice for 18-24 hours before TNBS administration, with free access to water. This step is crucial for emptying the colon.

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).

-

Catheter Insertion: Gently insert a 3.5 F catheter or a sterile gavage needle with a rounded tip into the colon via the anus, to a depth of approximately 3-4 cm.

-

TNBS Administration:

-

Prepare the TNBS solution: Dissolve TNBS in 50% ethanol to a final concentration of 100 mg/mL. A typical dose is 2.5 mg of TNBS in 100 µL of 50% ethanol per mouse. Ethanol acts as a mucosal barrier breaker, which is essential for the induction of colitis.

-

Slowly instill 100 µL of the TNBS-ethanol solution into the colon through the catheter.

-

-

Post-Administration Care:

-

After instillation, keep the mouse in a head-down position for at least 60 seconds to ensure the TNBS solution is distributed within the colon and to prevent leakage.

-

Return the mouse to its cage and provide free access to food and water.

-

This compound Treatment Protocol

-

Experimental Groups:

-

Group 1 (Sham Control): Intrarectal administration of 100 µL saline.

-

Group 2 (Vehicle Control): TNBS induction + intrarectal administration of the vehicle used to formulate this compound.

-

Group 3 (this compound Treatment): TNBS induction + intrarectal administration of this compound (e.g., 1 mg/kg).

-

Group 4 (Positive Control - Optional): TNBS induction + treatment with a reference compound like mesalazine (e.g., 100 mg/kg, oral gavage).

-

-

Drug Formulation: Prepare this compound in a suitable vehicle for rectal administration (e.g., a saline solution with a small percentage of a solubilizing agent like DMSO, followed by dilution).

-

Administration: Begin treatment 24 hours after TNBS induction and continue once daily for 3-7 days. Administer this compound and vehicle intrarectally in a volume of 100 µL using a procedure similar to the TNBS induction, but with a shallower catheter insertion (~2 cm) to target the distal colon.

Clinical Assessment of Colitis

Monitor the mice daily for the following parameters to calculate the Disease Activity Index (DAI).

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss | Normal, well-formed | None |

| 1 | 1-5% | ||

| 2 | 5-10% | Loose stools | Slight bleeding |

| 3 | 10-15% | ||

| 4 | >15% | Diarrhea | Gross bleeding |

DAI = (Combined score of weight loss + stool consistency + rectal bleeding) / 3

Endpoint Analysis (Day 4-8 post-TNBS)

-

Euthanasia and Tissue Collection: Euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Macroscopic Evaluation:

-

Excise the colon from the cecum to the anus.

-

Measure the colon length (colon shortening is a sign of inflammation).

-

Open the colon longitudinally, rinse with ice-cold phosphate-buffered saline (PBS), and score for macroscopic damage based on established criteria.

-

| Score | Macroscopic Appearance |

| 0 | No damage |

| 1 | Localized hyperemia, no ulcers |

| 2 | Ulceration without hyperemia |

| 3 | Ulceration at one site with inflammation |

| 4 | Two or more sites of ulceration and inflammation |

| 5 | Major damage extending >2 cm along the colon |

-

Sample Processing:

-

Take distal colon segments for histological analysis, MPO assay, and cytokine analysis.

-

Fix one segment in 10% neutral buffered formalin for histology.

-

Snap-freeze the other segments in liquid nitrogen and store at -80°C for biochemical assays.

-

Histological Analysis

-

Processing: Process formalin-fixed tissues, embed in paraffin, and cut 5 µm sections.

-

Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammation and tissue damage.

-

Scoring: Score the sections blindly based on the severity of inflammation and extent of tissue damage.

| Score | Inflammation Severity | Extent of Inflammation | Crypt Damage |

| 0 | None | None | None |

| 1 | Mild | Mucosal | Basal 1/3 damaged |

| 2 | Moderate | Mucosal & Submucosal | Basal 2/3 damaged |

| 3 | Severe | Transmural | Crypts lost, surface epithelium present |

| 4 | - | - | Crypts & surface epithelium lost (ulceration) |

Total Histology Score = Severity + Extent + Crypt Damage

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity is a reliable indicator of neutrophil infiltration into the colonic tissue.

-

Homogenization:

-

Weigh a frozen colon tissue sample (~50 mg).

-

Homogenize the tissue in 20 volumes (e.g., 1 mL for 50 mg tissue) of ice-cold potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Assay:

-

Add 10 µL of the resulting supernatant to a 96-well plate.

-

Prepare the reaction buffer: o-dianisidine dihydrochloride (0.2 mg/mL) and 0.001% hydrogen peroxide (H₂O₂) in potassium phosphate buffer (50 mM, pH 6.0).

-

Add 200 µL of the reaction buffer to each well.

-

Measure the change in absorbance at 450-460 nm over 5 minutes using a microplate reader.

-

-